![molecular formula C30H36N2O6 B1584049 [(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate CAS No. 59846-31-0](/img/structure/B1584049.png)
[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate
Overview
Description
[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate is an indole alkaloid derived from the roots of the plant Rauvolfia serpentina. It is a naturally occurring compound known for its pharmacological properties and is used in various scientific research applications. This compound is part of a larger family of alkaloids that includes ajmaline, ajmalicine, and reserpine.
Mechanism of Action
Target of Action
Ajmalimine, an alkaloid found in the root of Rauwolfia serpentina and other plant sources, is primarily targeted towards sodium channels . It is a class Ia antiarrhythmic agent . By interfering with these sodium channels, Ajmalimine allows for improvement in abnormal rhythms of the heart .
Mode of Action
Ajmalimine acts by changing the shape and threshold of cardiac action potentials . It produces potent sodium channel blocking effects . This drug in particular has a high affinity for the Nav 1.5 sodium channel .
Biochemical Pathways
Ajmalimine affects the biochemical pathways related to cardiac action potentials . By blocking sodium channels, it lengthens the action potential, which brings about improvement in abnormal heart rhythms .
Pharmacokinetics
Ajmalimine has a very short half-life, which makes it a very useful drug for acute intravenous treatments . .
Result of Action
The molecular and cellular effects of Ajmalimine’s action primarily involve the improvement of abnormal heart rhythms . By blocking sodium channels and changing the shape and threshold of cardiac action potentials, Ajmalimine can manage a variety of forms of tachycardias .
Biochemical Analysis
Biochemical Properties
Ajmalimine is involved in a complex biosynthetic pathway leading to the monoterpenoid indole alkaloid ajmaline in Rauvolfia serpentina . The pathway originates from rather simple precursors such as tryptamine on one side, and the monoterpenoid glucoside secologanin on the other side . The first enzyme condenses the above progenitors via a Pictet-Spengler type reaction .
Cellular Effects
The cellular effects of Ajmalimine are primarily observed in its role in the biosynthesis of ajmaline. The enzymes involved in this pathway exhibit pronounced substrate specificity . The ajmaline biosynthetic pathway is an outstanding example where many enzymes 3D-structure have been known and where there is a real potential for protein engineering to yield new alkaloid .
Molecular Mechanism
The molecular mechanism of Ajmalimine involves several enzymes, including strictosidine synthase (STR), strictosidine glucosidase (SG), and vinorine synthase . These enzymes play crucial roles in the biosynthesis of ajmaline .
Temporal Effects in Laboratory Settings
The stability and degradation of Ajmalimine can be inferred from the stability of the enzymes involved in its biosynthesis .
Metabolic Pathways
Ajmalimine is involved in the metabolic pathway leading to the biosynthesis of ajmaline . This pathway involves several enzymes and cofactors .
Transport and Distribution
The transport and distribution of Ajmalimine within cells and tissues are closely related to its role in the biosynthesis of ajmaline
Subcellular Localization
The subcellular localization of Ajmalimine is likely to be within the compartments or organelles where the biosynthesis of ajmaline takes place
Preparation Methods
Synthetic Routes and Reaction Conditions: [(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate can be synthesized through a series of chemical reactions starting from tryptophan and secologanin. The process involves the formation of strictosidine, which is then converted into ajmalimine through several enzymatic and chemical steps. The key enzymes involved in this process include tryptophan decarboxylase and strictosidine synthase.
Industrial Production Methods: Industrial production of ajmalimine typically involves the extraction of the compound from the roots of Rauvolfia serpentina. The extraction process includes solvent extraction, purification, and crystallization to obtain pure ajmalimine. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: [(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in ajmalimine.
Substitution: Substitution reactions can introduce new functional groups into the ajmalimine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of ajmalimine, which can have different pharmacological properties and applications.
Scientific Research Applications
[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex alkaloids.
Biology: Studied for its effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including antiarrhythmic and antihypertensive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate is similar to other indole alkaloids such as ajmaline, ajmalicine, and reserpine. it has unique properties that distinguish it from these compounds:
Ajmaline: Primarily used as an antiarrhythmic agent.
Ajmalicine: Known for its antihypertensive effects.
Reserpine: Used as an antihypertensive and antipsychotic agent.
This compound’s unique chemical structure and pharmacological properties make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3/t16-,17?,20-,21-,24?,26-,27?,28+,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQPLRRHXVYJF-DBROWAFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H](N2[C@H]3CC1C4[C@@H]2CC5([C@H]3N(C6=CC=CC=C65)C)C4OC(=O)C7=CC(=C(C(=C7)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40975243 | |
| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59846-31-0 | |
| Record name | 21-Hydroxyajmalan-17-yl 3,4,5-trimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40975243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the correct structure of ajmalimine and where is it found?
A1: Ajmalimine, originally thought to be a unique alkaloid, was later identified as (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline []. This revised structure clarification highlights the importance of thorough spectral analysis in natural product chemistry. (+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline is found in the roots of Rauvolfia serpentina [, ], a plant with a long history of medicinal use.
Q2: What other alkaloids are found alongside ajmalimine in Rauvolfia serpentina?
A2: Rauvolfia serpentina contains a rich profile of over 50 alkaloids, primarily from the monoterpenoid indole alkaloid family []. Some of the most notable alongside ajmalimine ((+)-17R-O-(3',4',5'-trimethoxybenzoyl)ajmaline) include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


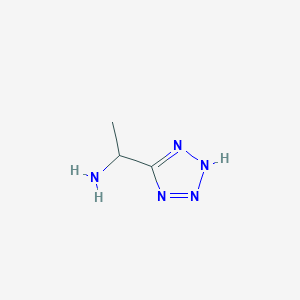
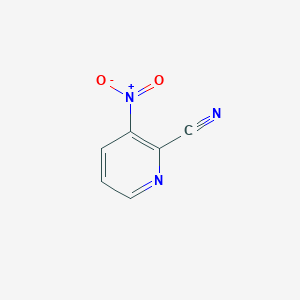
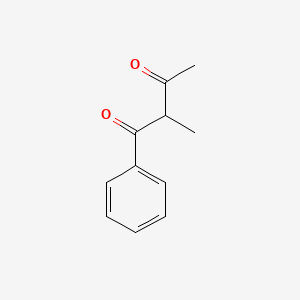
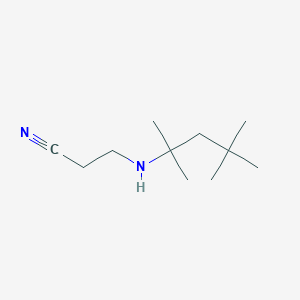
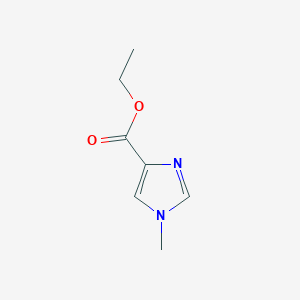
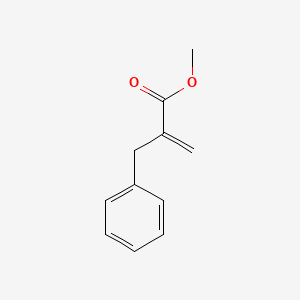
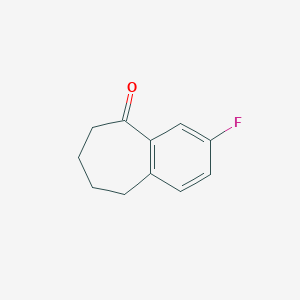
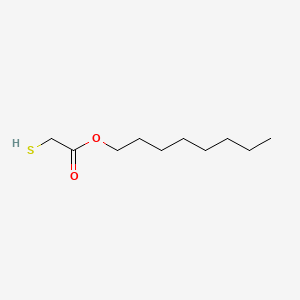
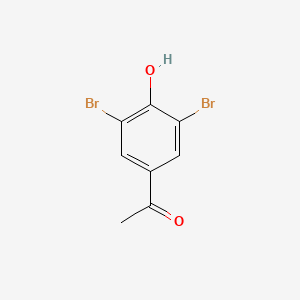
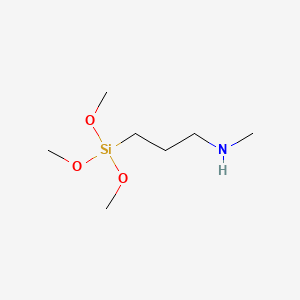
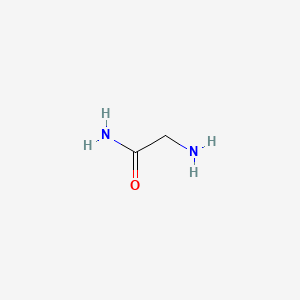
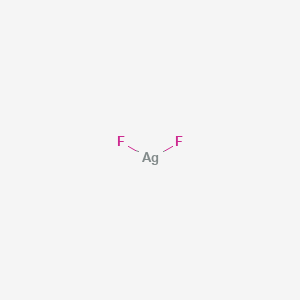
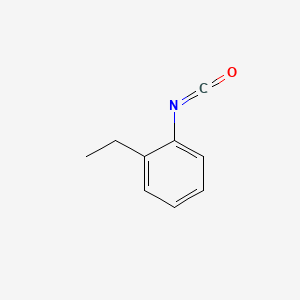
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamide](/img/structure/B1583989.png)
